An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Pyridin-2-ylbutan-2-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Pyridin-2-ylbutan-2-one
This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-pyridin-2-ylbutan-2-one. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed exploration of the predicted chemical shifts, the underlying principles governing these shifts, and a standardized protocol for experimental data acquisition.
Introduction
3-Pyridin-2-ylbutan-2-one is a heterocyclic ketone with a structure that presents a rich landscape for NMR analysis. The molecule incorporates a pyridine ring, an electron-withdrawing aromatic system, and a butanone chain. The interplay of electronic effects and spatial relationships between these two moieties results in a unique NMR fingerprint. Understanding the ¹H and ¹³C NMR spectra is paramount for the structural elucidation, purity assessment, and analysis of this compound in various chemical and pharmaceutical contexts.
This guide will delve into a detailed prediction and interpretation of the NMR spectra, leveraging established principles of NMR spectroscopy and data from analogous structures.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of 3-pyridin-2-ylbutan-2-one are numbered as illustrated in the following diagram. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure and atom numbering for 3-pyridin-2-ylbutan-2-one.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-pyridin-2-ylbutan-2-one is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below. These predictions are based on the analysis of substituent effects on pyridine and butanone systems.[1][2]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H6 | 8.50 - 8.60 | dd | J = 4.8, 1.8 | Pyridine Ring |
| H4 | 7.65 - 7.75 | td | J = 7.7, 1.8 | Pyridine Ring |
| H3 | 7.20 - 7.30 | d | J = 7.7 | Pyridine Ring |
| H5 | 7.15 - 7.25 | ddd | J = 7.7, 4.8, 0.9 | Pyridine Ring |
| H7 | 4.00 - 4.10 | q | J = 7.0 | Methine |
| H10 | 2.15 - 2.25 | s | - | Methyl (acetyl) |
| H9 | 1.40 - 1.50 | d | J = 7.0 | Methyl |
Rationale for ¹H Chemical Shift Assignments:
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Pyridine Protons (H3, H4, H5, H6): The protons on the pyridine ring are expected to resonate in the aromatic region (7.0-9.0 ppm). The H6 proton, being in the ortho position to the nitrogen atom, is the most deshielded and appears at the lowest field.[3] The electron-withdrawing nature of the nitrogen atom significantly influences the chemical shifts of the ring protons.[1][2] The multiplicity of each signal arises from spin-spin coupling with neighboring protons.
-
Methine Proton (H7): This proton is a quartet due to coupling with the three protons of the adjacent methyl group (H9). Its chemical shift is influenced by the adjacent carbonyl group and the pyridine ring.
-
Acetyl Methyl Protons (H10): The protons of the methyl group attached to the carbonyl carbon (C8) appear as a singlet because they have no adjacent protons to couple with. The carbonyl group's deshielding effect places this signal around 2.15-2.25 ppm.
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Methyl Protons (H9): These protons appear as a doublet due to coupling with the methine proton (H7). Being further from the electron-withdrawing groups, they are the most shielded protons and resonate at the highest field.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The predicted chemical shifts are tabulated below. These predictions are based on established values for substituted pyridines and butanones.[4][5][6]
| Carbon(s) | Predicted δ (ppm) | Assignment |
| C8 | 208 - 212 | Carbonyl |
| C2 | 158 - 162 | Pyridine Ring |
| C6 | 148 - 152 | Pyridine Ring |
| C4 | 135 - 139 | Pyridine Ring |
| C3 | 123 - 127 | Pyridine Ring |
| C5 | 120 - 124 | Pyridine Ring |
| C7 | 50 - 55 | Methine |
| C10 | 28 - 32 | Methyl (acetyl) |
| C9 | 18 - 22 | Methyl |
Rationale for ¹³C Chemical Shift Assignments:
-
Carbonyl Carbon (C8): The carbonyl carbon is highly deshielded and is expected to have the largest chemical shift, typically in the range of 200-210 ppm for ketones.[5]
-
Pyridine Carbons (C2, C3, C4, C5, C6): The carbons of the pyridine ring resonate in the aromatic region. The carbons adjacent to the nitrogen (C2 and C6) are generally found at a lower field compared to the other ring carbons.[7]
-
Methine Carbon (C7): The chemical shift of this sp³-hybridized carbon is influenced by the adjacent pyridine ring and carbonyl group.
-
Methyl Carbons (C9, C10): The methyl carbons are the most shielded, with the C10 carbon being slightly more deshielded due to its proximity to the carbonyl group compared to C9.[4]
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 3-pyridin-2-ylbutan-2-one.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Methodological Steps:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 3-pyridin-2-ylbutan-2-one for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be collected to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128-1024) will be necessary due to the low natural abundance of the ¹³C isotope.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
Conclusion
This technical guide provides a thorough, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-pyridin-2-ylbutan-2-one. The presented data and interpretations are grounded in fundamental NMR principles and comparative analysis with related chemical structures. The detailed experimental protocol offers a robust framework for researchers to acquire high-fidelity NMR data for this compound. The structural insights gained from NMR spectroscopy are invaluable for the unambiguous identification and characterization of 3-pyridin-2-ylbutan-2-one in academic and industrial research settings.
References
- Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(11), 3307-3312.
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AIP Publishing. (n.d.). Proton Chemical Shifts of the γ‐Substituted Pyridines. Retrieved from [Link]
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Carper, W. R., & Stucker, J. (1967). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. CDC Stacks. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone. Retrieved from [Link]
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García-López, V., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Retrieved from [Link]
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Baviskar, A. T., et al. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Retrieved from [Link]
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Tierney, J., Malfara, M., & Jansen, A. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. Retrieved from [Link]
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Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
- Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-872.
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